molecular formula C15H11NO3S B4693369 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione

3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione

Cat. No. B4693369
M. Wt: 285.3 g/mol
InChI Key: IBPJBGKBHKKTNI-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione, also known as BFDD, is a heterocyclic compound that has been widely studied for its potential biomedical applications. This compound has a unique structure that makes it a promising candidate for the development of new drugs for various diseases.

Mechanism of Action

The mechanism of action of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione as an antitumor agent is not fully understood. However, several studies have suggested that 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione may induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione may also inhibit cell proliferation by regulating the cell cycle.
Biochemical and Physiological Effects:
3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been shown to have antioxidant and anti-inflammatory properties. 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione for lab experiments is its simple synthesis method. 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is also relatively stable and has a long shelf life, which makes it easy to handle in the laboratory. However, one of the limitations of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is its low solubility in water, which may affect its bioavailability and limit its potential applications.

Future Directions

There are several future directions for the study of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione. One area of research is the development of new drug formulations that can improve the bioavailability of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione. Another area of research is the investigation of the mechanism of action of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione as an antitumor agent. Further studies are also needed to evaluate the safety and efficacy of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione in preclinical and clinical trials.

Scientific Research Applications

3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential biomedical applications. One of the most promising applications of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is its use as an antitumor agent. Several studies have shown that 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has significant antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer.

properties

IUPAC Name

(5Z)-3-benzyl-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-14-13(9-12-7-4-8-19-12)20-15(18)16(14)10-11-5-2-1-3-6-11/h1-9H,10H2/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPJBGKBHKKTNI-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CO3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione
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